molecular formula C18H13N3O3S2 B11636801 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

Cat. No.: B11636801
M. Wt: 383.4 g/mol
InChI Key: VMJGFBJGOVMCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a pyrrolidine-2,3-dione core substituted with a thiophenyl-hydroxy-methylidene group at position 4, a 5-methyl-1,3,4-thiadiazole moiety at position 1, and a phenyl group at position 3. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • 1,3,4-Thiadiazole: Known for antimicrobial and antitumor activities.
  • Pyrrolidine-2,3-dione: A bioactive scaffold with reported anti-inflammatory properties.

While direct pharmacological data for this compound are absent in the provided evidence, its synthesis likely involves multi-step condensation reactions, analogous to methods described for related heterocycles .

Properties

Molecular Formula

C18H13N3O3S2

Molecular Weight

383.4 g/mol

IUPAC Name

4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H13N3O3S2/c1-10-19-20-18(26-10)21-14(11-6-3-2-4-7-11)13(16(23)17(21)24)15(22)12-8-5-9-25-12/h2-9,14,23H,1H3

InChI Key

VMJGFBJGOVMCQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediate Formation

  • 5-Methyl-1,3,4-thiadiazol-2-amine : Serves as the thiadiazole precursor, synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Pyrrolidine-2,3-dione derivatives : Prepared via condensation of itaconic acid with aryl amines, followed by bromination to introduce reactive sites.
  • Thiophene-2-carbaldehyde : Utilized in Knoevenagel condensation to form the hydroxy(thiophen-2-yl)methylidene group.

Key Reaction Steps

  • Bromination : α-Bromoacyl intermediates are generated using Br₂ in acetic acid, critical for subsequent nucleophilic substitution.
    $$
    \text{R-CO-R'} + \text{Br}2 \rightarrow \text{R-CBr}2\text{-R'} \quad \text{(in CH}_3\text{COOH, 25°C)} \quad
    $$
  • Cyclocondensation : Brominated intermediates react with thiourea or thioamides to form thiadiazole and thiophene rings.
  • Knoevenagel Condensation : Introduces the hydroxy(thiophen-2-yl)methylidene group via reaction with thiophene-2-carbaldehyde in deep eutectic solvents (DES) or acetic acid.

Detailed Synthetic Protocols

Protocol A: Bromination-Cyclocondensation Pathway

Steps :

  • Synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione :
    • React 5-phenylpyrrolidine-2,3-dione with 5-methyl-1,3,4-thiadiazol-2-amine in acetone under reflux (78°C, 8 h).
    • Yield: 68–72%.
  • Bromination :

    • Treat the product with Br₂ in acetic acid (1:2 molar ratio, 25°C, 4 h).
    • Intermediate: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-bromo-5-phenylpyrrolidine-2,3-dione.
  • Knoevenagel Condensation :

    • React brominated intermediate with thiophene-2-carbaldehyde in L-proline-based DES (60°C, 6 h).
    • Add sodium acetate as a catalyst to enhance enolate formation.
    • Yield: 58–65%.

Table 1: Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Reference
Thiadiazole Formation Acetone, reflux, 8 h 68–72
Bromination Br₂/CH₃COOH, 25°C, 4 h 85–90
Knoevenagel Reaction DES (L-proline), 60°C, 6 h 58–65

Protocol B: One-Pot Multi-Component Synthesis

  • Advantage : Reduces purification steps and improves efficiency.
  • Procedure :
    • Combine 5-methyl-1,3,4-thiadiazol-2-amine, thiophene-2-carbaldehyde, and phenylglyoxylic acid in ethanol.
    • Add ammonium acetate as a catalyst (120°C, 12 h).
    • Isolate product via column chromatography (silica gel, hexane/EtOAc 3:1).
  • Yield : 52–60%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DES vs. Traditional Solvents : L-proline-based DES improves reaction rates and yields (58–65%) compared to acetic acid (45–50%).
  • Temperature : Knoevenagel condensation at 60°C minimizes side reactions (e.g., Michael addition).

Catalysts

  • Sodium Acetate : Enhances enolate formation, critical for methylidene group incorporation.
  • Ammonium Acetate : Facilitates imine formation in one-pot syntheses.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.82 (s, 1H, thiadiazole-CH₃), 7.45–7.32 (m, 5H, Ph), 6.98 (d, J = 3.6 Hz, 1H, thiophene), 6.89 (d, J = 3.6 Hz, 1H, thiophene).
  • IR (KBr) : 1720 cm⁻¹ (C=O, pyrrolidine-dione), 1620 cm⁻¹ (C=N, thiadiazole).

Table 2: Key Spectral Assignments

Functional Group Spectral Feature Reference
Pyrrolidine-2,3-dione 1720 cm⁻¹ (C=O stretch)
Thiadiazole ring 1620 cm⁻¹ (C=N stretch)
Hydroxy-methylidene 3300–3500 cm⁻¹ (O-H)

Purity and Yield Validation

  • HPLC : >95% purity (C18 column, MeOH/H₂O 70:30).
  • Mass Spectrometry : m/z 415.5 [M+H]⁺ (calc. 415.5).

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkyl halides, and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Overview

Recent studies have highlighted the potential of thiadiazole derivatives, including those related to the compound , as effective corrosion inhibitors for metals such as mild steel in acidic environments. The unique structural features of these compounds contribute to their efficacy.

Case Study: Corrosion Inhibition Efficacy

A study investigated the corrosion inhibition properties of a similar thiadiazole compound, 2-(1,3,4-thiadiazole-2-yl)pyrrolidine, in hydrochloric acid (HCl) solutions. The results indicated an impressive inhibition efficiency of 94.6% at a concentration of 0.5 mM. The mechanism involved both physical and chemical adsorption on the metal surface, primarily through interactions facilitated by the nitrogen atoms in the thiadiazole ring .

Inhibitor NameAlloyAcidInhibition Efficiency (%)
2-(1,3,4-thiadiazole-2-yl)pyrrolidineMild Steel1 M HCl94.6

Implications

The findings suggest that compounds like (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione could be developed as effective corrosion inhibitors in industrial applications where metal protection is crucial.

Overview

The biological activity of thiadiazole derivatives has been widely researched, particularly their potential as antimicrobial agents. The structural diversity allows for modifications that enhance their efficacy against various pathogens.

Case Study: Antimicrobial Properties

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial activity against gram-positive and gram-negative bacteria. For instance, compounds synthesized from thiadiazole frameworks were tested against several bacterial strains and showed promising results in inhibiting growth .

Compound TypeTarget BacteriaActivity Level
Thiadiazole DerivativesBacillus cereus (Gram-positive)High
Escherichia coli (Gram-negative)Moderate

Implications

The potential use of this compound as an antimicrobial agent could lead to the development of new treatments for bacterial infections, especially in light of rising antibiotic resistance.

Overview

Thiadiazoles are also being explored for their anticancer properties. Their ability to interact with biological targets makes them suitable candidates for developing novel anticancer therapies.

Case Study: Antitumor Activity

In vitro studies have shown that certain thiadiazole derivatives possess cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). Molecular docking studies further elucidated their mechanisms of action by targeting specific enzymes involved in cancer progression .

Compound TypeCancer Cell LineIC50 Value (µM)
Thiadiazole DerivativesHepG215
A54920

Implications

The research surrounding this compound indicates its potential as a lead compound in designing new anticancer agents that could provide more effective treatment options with fewer side effects compared to conventional chemotherapy.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Key Structural and Functional Differences

Thiadiazole and thiophene substituents enhance electron-deficient character compared to phenyl or morpholine groups in analogs .

Substituent Effects: The hydroxy(thiophen-2-yl)methylidene group introduces hydrogen-bonding capability absent in non-hydroxylated analogs (e.g., 5-hetarylmethylidene thiazol-4-ones) . The 5-methyl-1,3,4-thiadiazole substituent may confer greater metabolic stability compared to morpholine or piperidine groups .

Synthetic Complexity: The target compound likely requires precise stoichiometric control due to multiple reactive sites (e.g., hydroxyl, thiadiazole), similar to challenges noted in synthesizing 4-thiazolidinones .

Research Findings and Limitations

  • Bioactivity Gaps: Unlike 4-thiazolidinones or triazole-thiones (studied for anticancer/antiviral roles), the pharmacological profile of the target compound remains unexplored in the cited literature.
  • Stability Considerations : Thiophene and thiadiazole moieties may increase susceptibility to hydrolysis compared to purely aromatic analogs .

Q & A

Q. What engineering challenges arise in scaling membrane-based separation processes for this compound?

  • Methodology: Evaluate solvent-resistant nanofiltration membranes (e.g., polyimide) for continuous separation. Use CRDC subclass RDF2050104 guidelines to optimize transmembrane pressure and rejections rates, minimizing solvent waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.